1-chloro-N-(2,6-dichlorophenyl)methanesulfonamide
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Overview
Description
1-Chloro-N-(2,6-dichlorophenyl)methanesulfonamide is a chemical compound with the molecular formula C7H6Cl3NO2S It is characterized by the presence of a sulfonamide group attached to a chlorinated aromatic ring
Preparation Methods
The synthesis of 1-chloro-N-(2,6-dichlorophenyl)methanesulfonamide typically involves the reaction of 2,6-dichloroaniline with chloromethanesulfonyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
1-Chloro-N-(2,6-dichlorophenyl)methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield corresponding amines and sulfonic acids.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents employed.
Scientific Research Applications
1-Chloro-N-(2,6-dichlorophenyl)methanesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-chloro-N-(2,6-dichlorophenyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The chlorinated aromatic ring may also interact with hydrophobic regions of proteins, influencing their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-Chloro-N-(2,6-dichlorophenyl)methanesulfonamide can be compared with other similar compounds, such as:
1-(2,6-Dichlorophenyl)-2-indolinone: This compound shares the dichlorophenyl group but differs in its overall structure and properties.
Methanesulfonamide derivatives: Various derivatives of methanesulfonamide exhibit different chemical and biological properties, highlighting the uniqueness of this compound in terms of its specific applications and reactivity.
Properties
CAS No. |
1343958-25-7 |
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Molecular Formula |
C7H6Cl3NO2S |
Molecular Weight |
274.5 g/mol |
IUPAC Name |
1-chloro-N-(2,6-dichlorophenyl)methanesulfonamide |
InChI |
InChI=1S/C7H6Cl3NO2S/c8-4-14(12,13)11-7-5(9)2-1-3-6(7)10/h1-3,11H,4H2 |
InChI Key |
VDBWTTVLAXHKLT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)NS(=O)(=O)CCl)Cl |
Purity |
95 |
Origin of Product |
United States |
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